Chemical Properties of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile
Chemical Properties of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile
This guide details the chemical properties, synthesis, and reactivity profile of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile , a specialized heterocyclic scaffold used in the development of bioactive compounds, particularly in the fields of neuropharmacology (GABA-A receptor modulators) and oncology (kinase inhibitors).
[1][2][3][4]
Executive Summary
3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile is a bicyclic heteroaromatic compound characterized by an imidazo[1,5-a]pyrimidine core functionalized with a bromine atom at position 3 and a nitrile (cyano) group at position 8.[1][2] This specific substitution pattern renders the molecule a highly valuable bifunctional building block . The C3-bromide serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the C8-nitrile acts as an electron-withdrawing group that modulates the electronic properties of the core and offers a site for further derivatization (e.g., hydrolysis to amides or reduction to amines).
Chemical Identity & Physicochemical Profile[1][2][7][8][9][10]
Nomenclature and Structure[2]
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IUPAC Name: 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile
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Molecular Formula: C₇H₃BrN₄
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Molecular Weight: 223.03 g/mol
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Core Scaffold: Imidazo[1,5-a]pyrimidine (a 6,5-fused bicyclic system where the bridgehead nitrogen is at position 4).
Structural Analysis
The molecule consists of an electron-rich imidazole ring fused to an electron-deficient pyrimidine ring.
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Position 3 (Imidazole): The bromine atom here is activated for electrophilic substitution or metal-catalyzed coupling due to the electron-rich nature of the five-membered ring.
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Position 8 (Pyrimidine): The nitrile group is located on the six-membered ring. Its strong electron-withdrawing nature decreases the electron density of the pyrimidine ring, making the system less susceptible to oxidation but potentially reactive towards nucleophilic attack at adjacent positions (e.g., C6).
Physicochemical Data Table
| Property | Value (Estimated/Experimental) | Significance |
| Physical State | Solid (Powder) | Stable solid form for handling. |
| Color | Off-white to pale yellow | Typical for halogenated heteroaromatics. |
| Melting Point | >200 °C (Decomp.)[3] | Indicates high lattice energy/stability. |
| LogP | ~1.2 - 1.8 | Moderate lipophilicity; suitable for CNS drug scaffolds. |
| TPSA | ~50-60 Ų | Good membrane permeability predictor. |
| Solubility | DMSO, DMF, DCM | Poor water solubility; requires organic solvents. |
| pKa | ~2.5 (Conjugate acid) | Weakly basic (N2 position). |
Synthesis Methodologies
The synthesis of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile generally proceeds via the construction of the bicyclic core followed by regioselective bromination, or by cyclization of a pre-brominated precursor.
Primary Synthetic Route: Cyclization & Late-Stage Bromination
This route is preferred for scalability and regiocontrol.
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Core Formation: Condensation of 5-aminoimidazole (or its derivatives like 5-amino-1H-imidazole-4-carboxamide) with a 1,3-dielectrophile bearing a nitrile precursor (e.g., ethoxymethylene malononitrile or similar pyrimidine precursors).
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Note: A common pathway involves reacting a 1,2-diamine equivalent or an imidazole-amine with a 1,3-dicarbonyl equivalent. To install the 8-cyano group, specific precursors like 2-(ethoxymethylene)malononitrile are often used to close the pyrimidine ring while retaining the cyano functionality.
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Regioselective Bromination: The imidazo[1,5-a]pyrimidine core is treated with N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN).
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Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position on the imidazole ring is the most electron-rich and sterically accessible site, ensuring high regioselectivity over the electron-deficient pyrimidine ring.
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Experimental Protocol (Representative)
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Step 1 (Core Synthesis): Dissolve 5-aminoimidazole derivative (1.0 eq) and 2-(ethoxymethylene)malononitrile (1.1 eq) in Ethanol. Reflux for 4-6 hours. Cool, filter the precipitate to obtain the 8-cyanoimidazo[1,5-a]pyrimidine intermediate.
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Step 2 (Bromination): Dissolve the intermediate (1.0 eq) in DMF (0.5 M). Add NBS (1.05 eq) portion-wise at 0°C. Stir at room temperature for 2 hours. Quench with water/sodium thiosulfate. Filter the solid product.
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway involving pyrimidine ring closure followed by regioselective bromination at C3.
Reactivity & Applications
C3-Bromine: The Cross-Coupling Handle
The C3-Br bond is the primary site for diversification. It is highly reactive in Pd-catalyzed processes due to the electronic activation from the imidazole ring.
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install aromatic systems. Critical for building "bi-aryl" like drug scaffolds.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid linkers.
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Buchwald-Hartwig Amination: Substitution with amines to create C-N bonds, modulating solubility and basicity.
C8-Nitrile: Electronic Modulator & Synthetic Handle
The nitrile group serves two roles:
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Electronic Tuning: It withdraws electron density, lowering the pKa of the system and potentially improving metabolic stability (blocking oxidation at C8).
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Chemical Transformation:
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Hydrolysis: Conversion to primary amide (CONH₂) or carboxylic acid (COOH) using H₂SO₄ or NaOH/H₂O₂.
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Reduction: Conversion to aminomethyl (-CH₂NH₂) using Raney Ni/H₂ or LAH.
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Cyclization: Reaction with azides to form tetrazoles (bioisosteres for carboxylic acids).
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Reactivity Map
Caption: Divergent reactivity profile showing C3 cross-coupling potential and C8 functional group interconversions.
Safety & Handling (E-E-A-T)
As a halogenated nitrile, this compound requires strict safety protocols.
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Hazard Classification: Acute Toxic (Oral/Inhalation), Skin Irritant, Eye Irritant.[4]
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Handling: Use within a fume hood. Avoid contact with acids which may liberate HCN from the nitrile moiety under extreme conditions (though the aromatic nitrile is generally stable).
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Storage: Store in a cool, dry place (2-8°C), under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidative degradation.
References
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Imidazo[1,5-a]pyrimidine Derivatives Synthesis: Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization. Chemistry of Heterocyclic Compounds, 2021.[5]
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Scaffold Reactivity (General): Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine Analogs. ACS Organic & Inorganic Au, 2024.
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Related Halogenated Nitriles: 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile Properties. PubChem Compound Summary.
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Nucleophilic Substitution in Fused Heterocycles: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. MDPI, 2018.
